molecular formula C18H18Cl2N2O4S B2674936 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2,6-dichlorobenzenesulfonyl)piperazine CAS No. 670272-27-2

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2,6-dichlorobenzenesulfonyl)piperazine

Cat. No.: B2674936
CAS No.: 670272-27-2
M. Wt: 429.31
InChI Key: BOMKMRUKEWUAQU-UHFFFAOYSA-N
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Description

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2,6-dichlorobenzenesulfonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a benzodioxole moiety and a dichlorobenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2,6-dichlorobenzenesulfonyl)piperazine typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Preparation of the Piperazine Ring: Piperazine can be synthesized from ethylenediamine and diethylene glycol under high-temperature conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2,6-dichlorobenzenesulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or alkyl halides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2,6-dichlorobenzenesulfonyl)piperazine has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Biological Studies: It can be used to study the interactions of piperazine derivatives with biological targets such as enzymes and receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2,6-dichlorobenzenesulfonyl)piperazine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors in the central nervous system, modulating their activity.

    Pathways Involved: It could influence signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.

Comparison with Similar Compounds

Similar Compounds

    1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol:

    1-(2H-1,3-benzodioxol-5-yl)-2-(2-phenylethoxy)ethan-1-amine: Another benzodioxole derivative with different functional groups, used in medicinal chemistry.

Uniqueness

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2,6-dichlorobenzenesulfonyl)piperazine is unique due to the combination of its benzodioxole and dichlorobenzenesulfonyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(2,6-dichlorophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O4S/c19-14-2-1-3-15(20)18(14)27(23,24)22-8-6-21(7-9-22)11-13-4-5-16-17(10-13)26-12-25-16/h1-5,10H,6-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOMKMRUKEWUAQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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